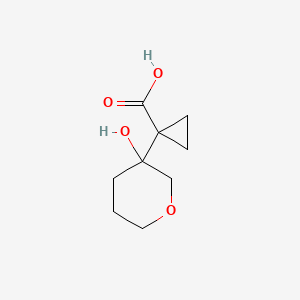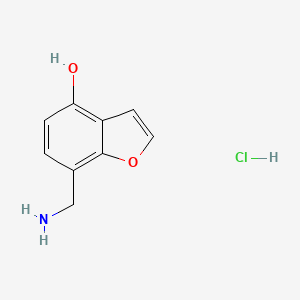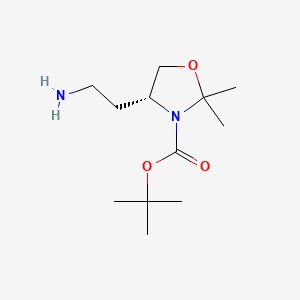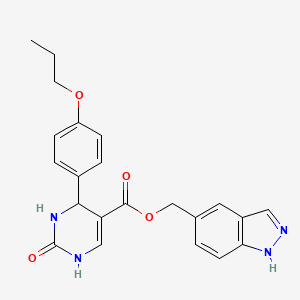![molecular formula C13H14N2O4 B6605119 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid CAS No. 2193059-30-0](/img/structure/B6605119.png)
1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, also known as 1-TBPPD, is an organic compound with a unique molecular structure. It is a type of carboxylic acid, which is a class of organic compounds that contain a carboxyl functional group. The compound has been studied extensively due to its potential applications in a variety of scientific research fields.
Applications De Recherche Scientifique
1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid has been studied for its potential applications in a variety of scientific research fields. For example, it has been used as a ligand in the synthesis of metal complexes, which can be used as catalysts in organic synthesis. It has also been used as a ligand in the synthesis of coordination polymers, which can be used as materials for optical and electronic applications. Additionally, 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid has been used as an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin.
Mécanisme D'action
The mechanism of action of 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid is not well understood. However, it has been suggested that the compound may act as an inhibitor of tyrosinase. This enzyme is involved in the biosynthesis of melanin, and inhibitors of this enzyme can be used for a variety of applications, such as the treatment of hyperpigmentation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid are not well understood. However, it has been suggested that the compound may have anti-inflammatory and antioxidant properties. Additionally, it has been suggested that 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid may be able to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it has a low toxicity, making it safe to use in laboratory experiments. However, it is important to note that 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid is not soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, research could be conducted to explore its potential applications in a variety of scientific fields, such as materials science, medicinal chemistry, and biochemistry. Finally, further research could be conducted to explore its potential therapeutic applications, such as its use as an inhibitor of tyrosinase.
Méthodes De Synthèse
1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid can be synthesized from the reaction of 1-tert-butyl-4-pyridinecarboxylic acid and 3,5-dibromopyrrole. This reaction is catalyzed by palladium and takes place in the presence of an organic solvent, such as dimethylformamide. The product of the reaction is 1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, which can then be purified by recrystallization.
Propriétés
IUPAC Name |
1-tert-butylpyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-13(2,3)15-6-9(12(18)19)8-4-7(11(16)17)5-14-10(8)15/h4-6H,1-3H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBORCBVUQIUYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C2=C1N=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B6605037.png)
![(2S)-2-amino-3-{4-[(1E)-2-(3-ethenylphenyl)diazen-1-yl]phenyl}propanoic acid hydrochloride](/img/structure/B6605041.png)
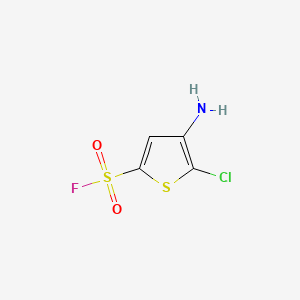
![tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis](/img/structure/B6605053.png)
![4-methyl-2-[(pyrimidin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid lithium, Mixture of diastereomers](/img/structure/B6605059.png)
![1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605065.png)
![2-(4-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B6605076.png)

![N-{2-[(6S)-6-(2-cyanopyrrolidine-1-carbonyl)-5-azaspiro[2.4]heptan-5-yl]-2-oxoethyl}-2,2,2-trifluoroacetamide](/img/structure/B6605096.png)
